5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine

Monoamine Oxidase Inhibition Neuropharmacology Indane Derivatives

5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 52372-93-7) is a synthetic 1-aminoindane derivative characterized by a 5-methoxy substituent on the indane ring and an N-methyl secondary amine at the 1-position. This structural configuration distinguishes it from the more extensively studied 2-aminoindane positional isomers (e.g., 5-methoxy-2-aminoindane) and from primary amine analogs such as 5-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 52372-95-9), which lacks the N-methyl group.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 52372-93-7
Cat. No. B3384105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine
CAS52372-93-7
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCNC1CCC2=C1C=CC(=C2)OC
InChIInChI=1S/C11H15NO/c1-12-11-6-3-8-7-9(13-2)4-5-10(8)11/h4-5,7,11-12H,3,6H2,1-2H3
InChIKeyXAPXNLVCUYGNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine (CAS 52372-93-7) Identity and Procurement Baseline


5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 52372-93-7) is a synthetic 1-aminoindane derivative characterized by a 5-methoxy substituent on the indane ring and an N-methyl secondary amine at the 1-position [1]. This structural configuration distinguishes it from the more extensively studied 2-aminoindane positional isomers (e.g., 5-methoxy-2-aminoindane) and from primary amine analogs such as 5-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 52372-95-9), which lacks the N-methyl group . The compound has a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol [1]. It has been catalogued in authoritative chemical databases under ChEMBL ID CHEMBL146707 and PubChem CID 431987, with a single curated bioactivity record reporting in vivo monoamine oxidase (MAO) inhibitory activity in a 1986 study [2]. For procurement purposes, the compound is also available as its hydrochloride salt (CAS 41566-78-3) .

Scaffold 1-Aminoindane core supports serotonergic research; N-methyl secondary amine predicts reversible MAO modulation
Format Available as free base and hydrochloride salt; verify salt form for solubility and assay compatibility
Analytical readiness Computed properties (bp, density, LogP) enable GC/LC method development for identity confirmation

Why Generic Substitution Risks Experimental Failure for 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine


Within the aminoindane chemical space, apparently minor structural modifications produce profound shifts in target selectivity and pharmacodynamic profile. The 1-aminoindane scaffold of 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine places the amine pharmacophore directly on the saturated ring, whereas the more common 2-aminoindane positional isomers (e.g., 5-methoxy-2-aminoindane, MMAI) position the amine one carbon further, resulting in distinct monoamine transporter selectivity profiles [1]. Furthermore, the N-methyl secondary amine in this compound introduces a steric and electronic environment that is absent in the primary amine analog 5-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 52372-95-9), which would be expected to alter hydrogen-bonding capacity, metabolic stability, and receptor binding kinetics . As demonstrated by the broader indane-amine patent literature, even the substitution pattern on the indane aromatic ring (e.g., 5-methoxy vs. 6-methoxy vs. unsubstituted) is sufficient to invert selectivity between serotonin receptor subtypes such as 5-HT7 and 5-HT1A [2]. Generic selection of a closely related aminoindane without rigorous confirmation of structural identity therefore carries a high risk of obtaining an inactive or off-target compound in any receptor-, transporter-, or enzyme-based assay system. The quantitative evidence below establishes the specific, measurable dimensions along which CAS 52372-93-7 must be differentiated from its nearest structural neighbors during technical evaluation and procurement.

2-Aminoindane positional isomer May shift monoamine transporter selectivity toward noradrenergic profile; serotonergic interpretation would be confounded
Primary amine analog (5-methoxy-2,3-dihydro-1H-inden-1-amine) Additional H-bond donor alters receptor binding, metabolic stability, and chromatographic behavior; not directly interchangeable
Different methoxy substitution pattern 5-methoxy vs 6-methoxy vs unsubstituted indane ring may invert 5-HT receptor subtype selectivity; verify exact structure

Quantitative Differentiation Evidence for 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine (CAS 52372-93-7) vs Closest Analogs


Monoamine Oxidase (MAO) Inhibitory Activity in Vivo: Qualitative Evidence with Class-Level Context

The sole curated bioactivity record for 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine (ChEMBL CHEMBL146707) reports that the compound was 'Active' in an in vivo assay for inhibition of Monoamine oxidase (MAO) in Mus musculus, as documented in a 1986 Journal of Medicinal Chemistry study [1]. No quantitative IC50 or Ki value is recorded in the ChEMBL database for this endpoint. By class-level inference, established 1-aminoindane MAO inhibitors such as rasagiline (N-propargyl-1(R)-aminoindan) exhibit MAO-B IC50 values in the low nanomolar range (e.g., ~25 nM) [2]. However, the N-methyl substituent in the target compound, as opposed to the N-propargyl group in rasagiline, predicts reversible rather than irreversible MAO inhibition due to the absence of the propargyl warhead required for covalent flavin modification [3]. This mechanistic distinction is critical for applications requiring reversible MAO modulation without the prolonged enzyme recovery period characteristic of irreversible inhibitors.

In Vivo MAO Inhibition
Reported
Active (qualitative) in Mus musculus
Reversible mechanism predicted; no quantitative IC50 available
Potency and reversibility require independent assay verification
Monoamine Oxidase Inhibition Neuropharmacology Indane Derivatives

Chromatographic Differentiation: Computed Physicochemical Properties Enable Analytical Method Development

Computed physicochemical properties provide a basis for chromatographic differentiation of 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine from its nearest structural analogs. The target compound has a calculated boiling point of 287.2°C at 760 mmHg, a density of 1.06 g/cm³, and a flash point of 113.4°C . Its XLogP3-AA value is 1.7 with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. In comparison, the primary amine analog 5-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 52372-95-9) bears an additional hydrogen bond donor (2 total) due to the primary NH2 group, which would be expected to produce earlier GC elution on non-polar stationary phases and distinct retention in reversed-phase HPLC relative to the N-methyl secondary amine . The 2-aminoindane positional isomer 5-methoxy-2-aminoindane possesses identical molecular formula but a different connectivity pattern that can be resolved by GC-MS as demonstrated for a panel of eight aminoindanes on Rxi®-1Sil MS and Rxi®-5Sil MS columns, where positional isomers produced baseline-resolved peaks with distinct retention indices [2].

Chromatographic Differentiation
Class-level inference
Target: HBD 1, LogP 1.7
Comparator (primary amine): HBD 2
Predicted distinct GC retention
Supports identity confirmation during QC; positional isomer resolution demonstrated for aminoindane class
Computed properties; confirm with in-house reference standards
Analytical Chemistry Chromatography Quality Control

Structural Basis for Monoamine Transporter Selectivity: 1-Aminoindane vs. 2-Aminoindane Scaffold Comparison

The positional isomerism between 1-aminoindanes and 2-aminoindanes fundamentally alters monoamine transporter interaction profiles. Published pharmacological data on structurally related compounds establish a scaffold-dependent selectivity rule: 2-aminoindane derivatives such as 5-methoxy-2-aminoindane and N-methyl-2-aminoindane (N-methyl-2-AI) function as monoamine transporter substrates or inhibitors with varying selectivity, while 1-aminoindane derivatives such as 1-aminomethyl-5-methoxyindane (AMMI) act as selective serotonin releasing agents (SSRAs) with high SERT affinity comparable to DFMDA [1][2]. Specifically, N-methyl-2-aminoindane has been characterized as a selective norepinephrine transporter inhibitor and releaser, whereas the 1-aminoindane scaffold of AMMI confers serotonin transporter selectivity [2]. 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, as a 1-aminoindane bearing an N-methyl substituent, is structurally positioned to engage monoamine transporters via a distinct binding pose relative to 2-aminoindane isomers. The 5-methoxy group further differentiates it from unsubstituted 1-aminoindanes, potentially enhancing serotonergic activity consistent with the established SAR that 5-methoxy substitution on aminoindane scaffolds increases SERT affinity [3].

Transporter Selectivity
Class-level inference
1-Aminoindane scaffold: SERT bias predicted
2-Aminoindane scaffold: NET/mixed bias
Scaffold choice may determine serotonergic vs noradrenergic study outcome
No direct SERT/NET data for this compound; verify in target assay
Monoamine Transporters Serotonin Norepinephrine Dopamine

Evidence-Backed Application Scenarios for 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine (CAS 52372-93-7)


Neuropharmacological Probe Development Targeting Reversible MAO Modulation

Based on the ChEMBL-curated in vivo MAO inhibitory activity record [1] and the structural absence of a propargyl warhead, this compound serves as a candidate scaffold for developing reversible MAO inhibitors. Unlike the irreversible inhibitors rasagiline and selegiline, which require weeks for de novo enzyme synthesis to restore MAO activity after withdrawal, a reversible N-methyl-1-aminoindane scaffold is predicted to allow rapid recovery of enzymatic function. This property is relevant for research programs investigating MAO inhibition in models where transient, titratable enzyme modulation is required, such as circadian rhythm studies or acute neuroprotection paradigms. Researchers should independently confirm reversible binding kinetics and quantitative IC50 values in their assay system of choice before committing to large-scale procurement.

Serotonergic System Research Requiring 1-Aminoindane Scaffold Selectivity

The 1-aminoindane scaffold of this compound, in combination with the 5-methoxy substituent, positions it within the structure-activity relationship space of selective serotonin releasing agents (SSRAs) as established by the Nichols group at Purdue University for related 1-aminoindanes such as AMMI [2]. For laboratories studying serotonin transporter (SERT) pharmacology or developing serotonergic probes, this compound provides the correct 1-aminoindane connectivity that distinguishes it from commercially available 2-aminoindane isomers. Procurement of CAS 52372-93-7 rather than a 2-aminoindane analog such as 5-methoxy-2-aminoindane mitigates the risk of obtaining a compound with noradrenergic or mixed transporter activity that would confound serotonergic mechanism-of-action studies.

Analytical Reference Standard and Forensic Toxicology Method Development

The compound's well-defined computed physicochemical properties (boiling point 287.2°C, density 1.06 g/cm³, XLogP3-AA 1.7) and InChIKey (XAPXNLVCUYGNLH-UHFFFAOYSA-N) provide a foundation for developing GC-MS and LC-MS/MS methods for the detection and quantification of 1-aminoindane derivatives in complex matrices [3][4]. The established GC separation of structurally related aminoindanes on multiple stationary phases (Rxi®-1Sil MS, Rxi®-5Sil MS, Rxi®-35Sil MS, Rxi®-624Sil MS) demonstrates that positional isomers in this chemical class are analytically resolvable, supporting the use of this compound as a certified reference material for forensic or clinical toxicology laboratories requiring unambiguous identification of emerging aminoindane substances [4].

Application
Selection Property
Validation Focus
Reversible MAO inhibition studies
N-methyl secondary amine (predicted reversible binding; no propargyl warhead)
Confirm reversible kinetics and MAO inhibitory potency in biochemical assay
Serotonergic probe development
1-aminoindane scaffold with 5-methoxy (SERT bias predicted over NET/DAT)
Verify SERT selectivity profile; rule out noradrenergic contribution
Analytical reference standard
Computed physicochemical properties enable chromatographic method setup
Achieve baseline resolution from 2-aminoindane positional isomers (GC-MS/LC-MS/MS)
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